molecular formula C3H8ClNO2S B050676 Isopropylsulfamoyl chloride CAS No. 26118-67-2

Isopropylsulfamoyl chloride

Cat. No. B050676
CAS RN: 26118-67-2
M. Wt: 157.62 g/mol
InChI Key: AGRDPCWQGGNEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related compounds, such as alkylsulfamoyl chlorides, involves reacting amine hydrochlorides, isocyanates, aziridines, or tertiary alcohols with suitable sulfuric acid derivatives to yield novel alkylsulfamoyl chlorides. These compounds have been shown to be key intermediates in the production of N-alkoxyalkyl-N-alkylsulfamoyl chlorides and novel heterocycles, which are of interest due to their biological activity and potential use in crop protection (Hamprecht, König, & Stubenrauch, 1981).

Molecular Structure Analysis

Research on molecules with similar structural frameworks to isopropylsulfamoyl chloride, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has provided insights into their molecular-electronic structure. These compounds are characterized by their steric hindrance and are organized into molecular crystals. The structure is further stabilized through hydrogen bonding, highlighting the importance of molecular geometry in understanding the reactivity and properties of such compounds (Rublova et al., 2017).

Chemical Reactions and Properties

Isopropylsulfamoyl chloride and its analogs participate in a variety of chemical reactions, serving as key intermediates in the synthesis of biologically active compounds. These reactions often involve the transformation of alkylsulfamoyl chlorides into N-alkoxyalkyl-N-alkylsulfamoyl chlorides or novel heterocycles, demonstrating their versatility in organic synthesis. The bifunctional nature of these compounds allows for the introduction of various functional groups, facilitating the creation of molecules with desired properties (Hamprecht, König, & Stubenrauch, 1981).

Physical Properties Analysis

The physical properties of compounds similar to isopropylsulfamoyl chloride, such as their crystal structure and hydrogen bonding patterns, play a crucial role in determining their solubility, stability, and reactivity. For example, the detailed analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides valuable information on how molecular packing and intermolecular interactions affect the physical properties of these compounds (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties of isopropylsulfamoyl chloride derivatives, such as their reactivity in the formation of heterocycles and biologically active molecules, underscore their significance in synthetic chemistry. These properties are influenced by the molecular structure, particularly the presence of functional groups that can participate in various chemical reactions. The ability to undergo transformations into a wide range of compounds highlights the chemical versatility of isopropylsulfamoyl chloride and its derivatives (Hamprecht, König, & Stubenrauch, 1981).

Scientific Research Applications

  • Synthesis of Novel Biologically Active Compounds for Crop Protection : Alkylsulfamoyl chlorides, like Isopropylsulfamoyl chloride, are bifunctional units used in the synthesis of heterocycles, polar sulfamates, and sulfonamides. These compounds have been developed into novel herbicides and other biologically active compounds (Hamprecht, König, & Stubenrauch, 1981).

  • Preparation of β-Ketosulfinyl Chlorides : Isopropyl β-ketosulfinyl chlorides, which may include isopropylsulfamoyl chloride derivatives, have been prepared for use in various chemical reactions. These compounds are notable for their unique chemical properties and potential applications in organic synthesis (Pizey & Symeonides, 1976).

  • Synthesis of Isotope-Labeled Compounds : [D7]Isopropylsulfamoyl chloride was synthesized for use in creating isotope-labeled bentazone, a herbicide. This process involved treatment with chlorosulfonic acid and phosphorous pentachloride, illustrating the use of isopropylsulfamoyl chloride in creating labeled compounds for research purposes (Jacquemijns, Stavenuiter, & Zomer, 1990).

  • Use in Corrosion Inhibitors : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which can be synthesized using reactions involving isopropylsulfamoyl chloride, have been evaluated as corrosion inhibitors. These compounds demonstrated significant inhibition efficiencies in both acidic and oil mediums, showing the compound's potential in industrial applications (Yıldırım & Cetin, 2008).

  • Organosoluble Nanoparticles Synthesis : Isopropylsulfamoyl chloride derivatives have been used in the nonhydrolytic synthesis of organophilic silica−titania and silica nanoparticles. These nanoparticles, due to their unique surface chemistry, have potential applications in various fields including materials science and nanotechnology (Aboulaich, Lorret, Boury, & Mutin, 2009).

Safety And Hazards

Isopropylsulfamoyl chloride is classified as a dangerous substance. It has hazard statements H314 and H318, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-propan-2-ylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRDPCWQGGNEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067180
Record name Sulfamoyl chloride, (1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylsulfamoyl chloride

CAS RN

26118-67-2
Record name N-(1-Methylethyl)sulfamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26118-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylsulphamoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamoyl chloride, N-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamoyl chloride, (1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylsulphamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLSULPHAMOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN52HES8UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropylsulfamoyl chloride
Reactant of Route 2
Reactant of Route 2
Isopropylsulfamoyl chloride
Reactant of Route 3
Reactant of Route 3
Isopropylsulfamoyl chloride
Reactant of Route 4
Reactant of Route 4
Isopropylsulfamoyl chloride
Reactant of Route 5
Isopropylsulfamoyl chloride
Reactant of Route 6
Isopropylsulfamoyl chloride

Citations

For This Compound
23
Citations
J Castro‐Pichel, MT García‐López… - Archiv der …, 1989 - Wiley Online Library
… with N-isopropylsulfamoyl chloride’2). This derivative was used because of the insolubility of 2’,3’-0-isopropylidenecytidine in the reaction medium. Additionally, the high lability of the …
Number of citations: 8 onlinelibrary.wiley.com
M Jacquemijns, JFC Stavenuiter… - Journal of Labelled …, 1990 - Wiley Online Library
… nlbentazone (95 atom% D) was synthesized from methyl antranilate and [D~]isopropylsulfamoyl chloride. [D~]isopropylsulfamoyl chloride was prepared by treatment of [D7 ]isopropyl …
JJ Fitt, HW Gschwend - The Journal of Organic Chemistry, 1976 - ACS Publications
… of the crude reaction mixture with excess isopropylamine provided N-isopropyl-N'-phenylsulfamide, identical with the product obtained from aniline and isopropylsulfamoyl chloride. Al…
Number of citations: 61 pubs.acs.org
SA Sojka, FJ Dinan, R Kolarczyk - The Journal of Organic …, 1979 - ACS Publications
… -2; 3a, 68225-95-6; 3b, 68225-96-7; 4, 68225-97-8; 5, 68225-98-9; 6, 68225-99-0; 7, 68226-00-6; 8, 68226-01-7;/V-ethylsulfamoyl chloride, 16548-07-5; N-isopropylsulfamoyl chloride, …
Number of citations: 45 pubs.acs.org
M Jacquemijns, JFC Stavenuiter, G Zomer - Journal of Labelled …, 1990 - osti.gov
… (D{sub 7})bentazone (95 atom% D) was synthesized from methyl antranilate and (D{sub 7})isopropylsulfamoyl chloride. (D{sub 7})isopropylsulfamoyl chloride was prepared by …
Number of citations: 0 www.osti.gov
JA Kloek, KL Leschinsky - The Journal of Organic Chemistry, 1978 - ACS Publications
… When 9a was allow ed to react with isopropylsulfamoyl- chloride inthe presence of triethylamine, the result was a 4:1 mixture of monosubstituted product 10a to disubstituted 11 (eq 2). …
Number of citations: 10 pubs.acs.org
JA Kloek, KL Leschinsky - The Journal of Organic Chemistry, 1976 - ACS Publications
… of the crude reaction mixture with excess isopropylamine provided N-isopropyl-N'-phenylsulfamide, identical with the product obtained from aniline and isopropylsulfamoyl chloride. Al…
Number of citations: 90 pubs.acs.org
MJ Pérez-Pérez, J Balzarini, E De Clercq… - Bioorganic & medicinal …, 1993 - Elsevier
Several lipophilic-2′,3′-dideoxynucleotide analogues have been synthesized and tested against Human Immunodeficiency Virus (HIV). Glycosyl-oxycarbonylaminosulfonyl-…
Number of citations: 13 www.sciencedirect.com
RG Pews - The Journal of Organic Chemistry, 1979 - ACS Publications
… The solütion was cooled to 5 C and 74 g (0.48 mol) of isopropylsulfamoyl chloride added dropwise maintaining the temperature under 10 C. After the addition was complete, the …
Number of citations: 7 pubs.acs.org
CP Chang, CH Wu, JS Song, MC Chou… - Journal of Medicinal …, 2013 - ACS Publications
After extensive synthetic efforts, we found that many structurally diverse bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of compound 3 (B/P = 1/…
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.